2-(3-bromophenoxy)-N-cyclopropylacetamide
Overview
Description
“2-(3-bromophenoxy)-N-cyclopropylacetamide” is a compound that contains a bromophenoxy group, a cyclopropyl group, and an acetamide group. The bromophenoxy group consists of a bromine atom attached to a phenyl ring, which is further connected to an oxygen atom. The cyclopropyl group is a three-membered carbon ring, and the acetamide group consists of a carbonyl (C=O) and an amine (NH2) group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups around the central carbon atom. The bromophenoxy and cyclopropyl groups are likely to be in a trans configuration due to steric hindrance .Scientific Research Applications
Anticancer Activities
A novel bromophenol derivative, including a compound similar to 2-(3-bromophenoxy)-N-cyclopropylacetamide, demonstrated significant anticancer activities. In particular, it was effective against human lung cancer cell lines, inducing cell cycle arrest and apoptosis through the reactive oxygen species (ROS)-mediated PI3K/Akt and the MAPK signaling pathway (Guo et al., 2018).
Pharmacological Properties
A study on derivatives of N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide revealed potential as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. The presence of bromo, tert-butyl, and nitro groups in these compounds showed significant pharmacological activities (Rani et al., 2016).
Enzyme Inhibition
Compounds incorporating bromophenol moieties were investigated for their inhibitory effects on the carbonic anhydrase enzyme (CA). These bromophenol derivatives, including structures similar to this compound, exhibited excellent inhibitory effects in the low nanomolar range (Boztaş et al., 2015).
Antimicrobial Applications
Newer Schiff Bases and Thiazolidinone derivatives, including compounds related to this compound, were synthesized and evaluated for antibacterial and antifungal activities. They displayed potential antimicrobial properties (Fuloria et al., 2014).
Antiviral Properties
Novel derivatives of 1-[5-(4-bromophenoxy)pentyl]-3-(2-arylamino- 2-oxoethyl)uracils, structurally similar to this compound, demonstrated antiviral properties. These compounds were effective in inhibiting the spread of viruses in vitro (Paramonova et al., 2017).
Mechanism of Action
Target of Action
Related compounds such as isoindolines have been found to interact with the human dopamine receptor d2 . This suggests that 2-(3-bromophenoxy)-N-cyclopropylacetamide may also interact with similar receptors or proteins.
Mode of Action
Based on the interaction of similar compounds with the dopamine receptor d2, it can be hypothesized that this compound may bind to the receptor and modulate its activity . The specific changes resulting from this interaction would depend on the exact binding site and the nature of the interaction.
Biochemical Pathways
If the compound does indeed interact with the dopamine receptor D2, it could potentially influence dopaminergic signaling pathways . These pathways play crucial roles in various physiological processes, including motor control, reward, and reinforcement.
Result of Action
If the compound does interact with the dopamine receptor d2, it could potentially influence neuronal activity and neurotransmission . The specific effects would depend on the nature of the interaction and the specific cellular context.
Properties
IUPAC Name |
2-(3-bromophenoxy)-N-cyclopropylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2/c12-8-2-1-3-10(6-8)15-7-11(14)13-9-4-5-9/h1-3,6,9H,4-5,7H2,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXRMVUICUSAIHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)COC2=CC(=CC=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.